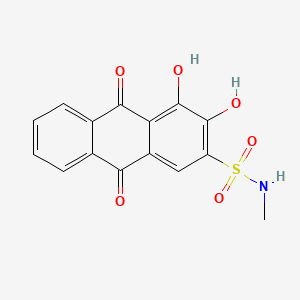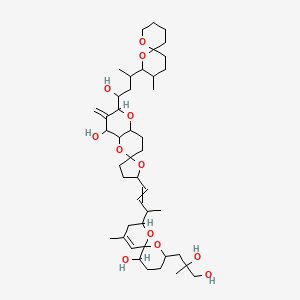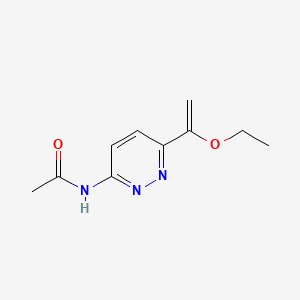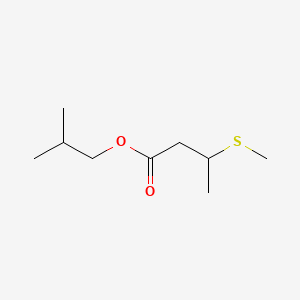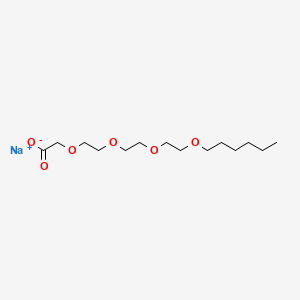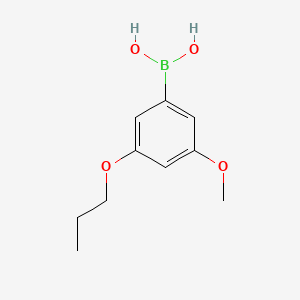
(3-Methoxy-5-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxy-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256355-14-2. It has a linear formula of C10H15BO4 .
Molecular Structure Analysis
The InChI Code for “(3-Methoxy-5-propoxyphenyl)boronic acid” is 1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 . The InChI key is ANJXKRYTZHDYKI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Methoxy-5-propoxyphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 210.04 .Wissenschaftliche Forschungsanwendungen
1. Formation of Cationic Rhodium Complexes
The reaction of similar compounds like (4-methoxyphenyl)boronic acid with certain rhodium complexes results in the formation of cationic rhodium complexes with new tetraarylpentaborates. This reaction's product has been characterized through X-ray diffraction and found to have significant chemical properties (Nishihara, Nara, & Osakada, 2002).
2. Role in the Synthesis of Hydroxycoumarins
When treated with boron tribromide, derivatives of aryl-2-hydroxypropenoic acids yield hydroxycoumarins and benzofuran-2-carboxylic acids. This reaction demonstrates the potential for such boronic acids in organic synthesis and compound modification (Dupont & Cotelle, 2001).
3. Application in Radiotherapy
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes are significant in labeling biologically active compounds for radiotherapy purposes. These adducts showcase the applicability of boronic acids in medicinal chemistry, particularly in targeted radiotherapy (Francesconi & Treher, 1990).
4. Catalysis in Direct Amide Formation
Derivatives of N,N-di-isopropylbenzylamineboronic acid, including those with methoxy groups, have been shown to act as effective catalysts in the direct formation of amides from carboxylic acids and amines. This highlights their role in facilitating important reactions in organic synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).
5. Specific Reduction of Fructose in Food Matrices
Research has shown the potential of boronic acids, including those with methoxy substituents, for the specific reduction of fructose in food matrices. This application is particularly relevant in food science and technology, where selective sugar modification is of interest (Pietsch & Richter, 2016).
6. Diol and Carbohydrate Recognition
Certain boronic acids, including 3-methoxycarbonyl-5-nitrophenyl boronic acid, have demonstrated high affinity for diol and carbohydrate recognition. This property is significant in the field of chemical sensing and molecular recognition (Mulla, Agard, & Basu, 2004).
7. Selective Coupling in Organic Synthesis
Aryl boronic acids, including methoxy-substituted ones, have been used in Rh(III)-catalyzed selective coupling processes. This application demonstrates their versatility in facilitating diverse product formation in organic synthesis (Zheng, Zhang, & Cui, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxy-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJXKRYTZHDYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681721 |
Source


|
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-propoxyphenyl)boronic acid | |
CAS RN |
1256355-14-2 |
Source


|
| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)
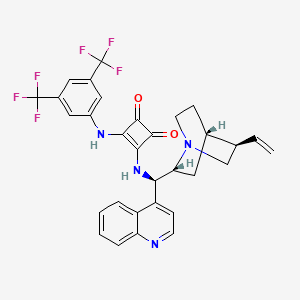


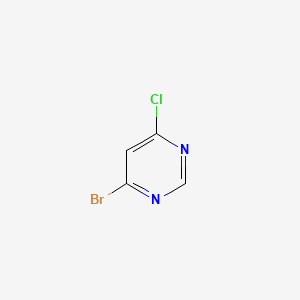
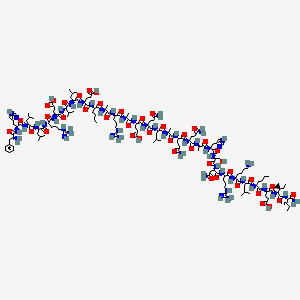
![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
